molecular formula C13H16N4O3 B2603920 5-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-3-carboxamide CAS No. 1797091-23-6

5-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B2603920
CAS No.: 1797091-23-6
M. Wt: 276.296
InChI Key: PVJGMFLTPDQVTI-UHFFFAOYSA-N
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Description

5-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the oxazole and pyrazole rings, contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole and pyrazole intermediates, followed by their coupling to form the final compound. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

For example, the synthesis might begin with the formation of the oxazole ring through a cyclization reaction involving an appropriate precursor. The pyrazole ring can be synthesized separately using a condensation reaction with hydrazine derivatives. The final step involves coupling these two intermediates under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized products, depending on the substituents introduced.

Scientific Research Applications

5-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions, receptor binding, and other biochemical processes. Its potential bioactivity makes it a candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

For example, the compound may inhibit the activity of a particular enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate. Alternatively, it may act as an agonist or antagonist at a receptor, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares the oxazole ring structure and has similar chemical reactivity.

    1,3,4-thiadiazole derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.

    Opiranserin: This compound has a similar oxan-4-yl group and is used in various chemical and biological applications.

Uniqueness

5-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-methyl-N-[1-(oxan-4-yl)pyrazol-4-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-9-6-12(16-20-9)13(18)15-10-7-14-17(8-10)11-2-4-19-5-3-11/h6-8,11H,2-5H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJGMFLTPDQVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CN(N=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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